molecular formula C18H20ClN3O4S B2862626 1-(3-Chloro-4-methylphenyl)-4-(2-methyl-5-nitrobenzenesulfonyl)piperazine CAS No. 681844-34-8

1-(3-Chloro-4-methylphenyl)-4-(2-methyl-5-nitrobenzenesulfonyl)piperazine

Cat. No.: B2862626
CAS No.: 681844-34-8
M. Wt: 409.89
InChI Key: JPGMKFUFHRDNBY-UHFFFAOYSA-N
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Description

The compound 1-(3-Chloro-4-methylphenyl)-4-(2-methyl-5-nitrobenzenesulfonyl)piperazine (hereafter referred to as the "target compound") is a piperazine derivative featuring two distinct substituents:

  • A 3-chloro-4-methylphenyl group at the 1-position of the piperazine ring.
  • A 2-methyl-5-nitrobenzenesulfonyl group at the 4-position.

The sulfonyl moiety is a hallmark of bioactive molecules, often contributing to enzyme inhibition (e.g., sulfonamide antibiotics) or receptor modulation. The nitro group (-NO₂) at the 5-position of the benzenesulfonyl group is strongly electron-withdrawing, which may enhance stability, alter solubility, or influence binding interactions in biological systems .

Properties

IUPAC Name

1-(3-chloro-4-methylphenyl)-4-(2-methyl-5-nitrophenyl)sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN3O4S/c1-13-3-5-15(11-17(13)19)20-7-9-21(10-8-20)27(25,26)18-12-16(22(23)24)6-4-14(18)2/h3-6,11-12H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPGMKFUFHRDNBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)N2CCN(CC2)C3=CC(=C(C=C3)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Features and Substituent Effects

Piperazine derivatives are widely explored in medicinal chemistry due to their conformational flexibility and ability to act as spacers or pharmacophores. Below is a comparison of the target compound with key analogs:

Compound Name & Source Substituents on Piperazine Key Structural Features Biological Activity (If Reported)
Target Compound 3-Chloro-4-methylphenyl; 2-methyl-5-nitrobenzenesulfonyl Nitro group enhances electron-withdrawing effects; sulfonyl linker for potential hydrogen bonding Not explicitly reported (inferred from analogs)
1-(4-Chlorobenzhydryl)piperazine derivatives (5a–g) 4-Substituted benzoyl groups Benzoyl substituents with varied para-substitutions (e.g., -Cl, -CH₃) Cytotoxic against liver, breast, colon, and gastric cancer cell lines (IC₅₀: 2–15 µM)
1-(3-Chlorophenyl)-4-[(2,3,5,6-tetramethylphenyl)sulfonyl]piperazine 3-Chlorophenyl; tetramethylphenylsulfonyl Bulky tetramethylphenylsulfonyl group; chloro substituent Not reported (structural analog)
HBK14-HBK19 (e.g., HBK14) Phenoxyethoxyethyl; 2-methoxyphenyl Ether linkages; methoxy groups for lipophilicity Likely CNS activity (structural similarity to serotonin/dopamine ligands)
Arylpiperazine derivatives () 2-Methoxyphenyl; chlorophenylprop-2-enyl Conjugated double bonds; chloro and methoxy substituents Antibacterial (Gram-positive and Gram-negative bacteria)
Key Observations:
  • Sulfonyl vs.
  • Nitro Group Impact : The 5-nitro substituent distinguishes the target compound from analogs like HBK14-HBK19 () and arylpiperazines (), which lack strong electron-withdrawing groups. This could influence metabolic stability or redox activity .
  • Chloro-Methylphenyl vs. Other Chloro-Substituents : The 3-chloro-4-methylphenyl group in the target compound differs from simpler chlorophenyl or dichlorophenyl groups (e.g., ). Increased steric bulk may affect binding pocket compatibility.
Cytotoxicity (Cancer):
  • : Piperazine derivatives with 4-chlorobenzhydryl and benzoyl groups (e.g., 5a–g) showed potent cytotoxicity against multiple cancer cell lines (e.g., HEPG2, MCF7). The benzoyl group's para-substitutions (e.g., -Cl, -CH₃) correlated with activity .
  • Target Compound : While direct data is unavailable, the sulfonyl-nitro motif may confer similar cytotoxicity via topoisomerase or kinase inhibition, as seen in other sulfonamide-based anticancer agents.
Antibacterial Activity:
  • : Arylpiperazines with 2-methoxyphenyl and chlorophenylprop-2-enyl groups exhibited antibacterial activity. The target compound's chloro-methylphenyl group may similarly disrupt bacterial membrane integrity or enzyme function .
Central Nervous System (CNS) Activity:
  • : Piperazines with 2-methoxyphenyl groups (e.g., compound 7) demonstrated affinity for 5-HT₁A receptors. The target compound lacks methoxy groups but retains aromatic substituents that could modulate CNS targets .

Physicochemical Properties

Property Target Compound (Inferred) 1-(4-Chlorobenzhydryl)piperazine (5a) HBK14
Molecular Weight ~400–420 g/mol ~350–400 g/mol ~400–450 g/mol
LogP (Lipophilicity) Moderate (Nitro group reduces logP) High (Benzoyl and chlorobenzhydryl groups) Moderate (Ether linkages)
Solubility Moderate in DMSO/ethanol Low (Hydrophobic substituents) Moderate

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